(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride
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Overview
Description
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxycarbonyl group, and a phenylpropanoic acid moiety. It is often used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a phenylpropanoic acid derivative. The final step involves the removal of the protecting group under acidic conditions to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino groups.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target molecules. The amino group can form hydrogen bonds or participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[4-(Benzyloxy)-3-methoxybenzyl]amino}-N-carbamoyl-2-phenylacetamide
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
Uniqueness
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both an amino group and a benzyloxycarbonyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVHYOOEMTZRD-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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